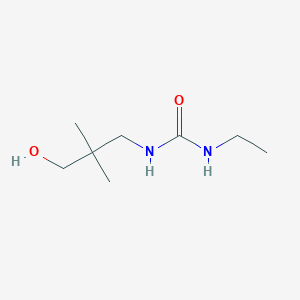

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea

Overview

Description

Synthesis Analysis

The synthesis of a compound is usually described in the scientific literature, particularly in articles dealing with organic chemistry. The synthesis process involves reacting certain reagents under specific conditions to produce the compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This information is also typically found in the scientific literature. The compound’s reactivity can depend on factors such as its functional groups and the conditions under which it is stored or used.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through laboratory experiments. These properties can also often be predicted using computational chemistry tools.Scientific Research Applications

Bioconjugation and Peptide Synthesis

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), a compound closely related to 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea, is extensively used in bioconjugation and peptide synthesis. EDC and its corresponding urea derivative, EDU, significantly affect spectropolarimetric measurements, especially in the study of secondary structural changes via circular dichroism. This impact is particularly notable in their ability to erroneously indicate structural changes in protein secondary structures, such as the loss of α-helical character, by masking the characteristic minimum at 208 nm in spectropolarimetric measurements (Kubilius & Tu, 2017).

Synthesis of Pyrimidine Derivatives

In the synthesis of pyrimidine derivatives, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates have shown the ability to undergo regioselective condensation with urea, leading to the formation of various pyrimidine compounds. These reactions offer a pathway to create new chemical entities, expanding the scope of pyrimidine chemistry (Goryaeva, Burgart, & Saloutin, 2009).

Gelation and Complex Formation

Research has shown that addition of urea solutions to certain compounds can lead to the formation of thixotropic, heat-reversible gels. These gels exhibit a network structure under electron microscopy and their formation is pH-dependent. This property can be utilized in various applications including drug delivery systems and tissue engineering (Kirschbaum & Wadke, 1976).

Synthesis of Novel Compounds

Urea catalyzes the synthesis of various derivatives, like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, in high yields under mild conditions. This synthesis demonstrates urea's role as a catalyst in organic reactions, contributing to environmentally friendly and efficient synthetic processes (Li, Li, Song, & Chen, 2012).

Safety And Hazards

Information on safety and hazards is usually available in material safety data sheets (MSDS) provided by the compound’s manufacturer or supplier. This includes information on toxicity, environmental impact, and safe handling procedures.

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and safety implications. This could include in-depth studies of its reactivity, stability, and biological effects.

Please note that this is a general approach and the specific details would depend on the particular compound . For “1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea”, you may need to consult specialized chemical databases or scientific literature for more detailed information. If you have access to a research library, a librarian may be able to help you find more resources. Alternatively, you could consider reaching out to researchers who specialize in studying similar compounds.

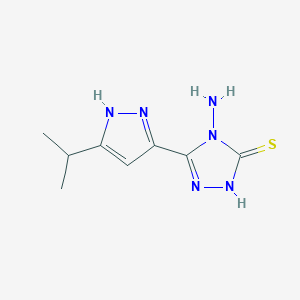

properties

IUPAC Name |

1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHQTIQFHFUBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |

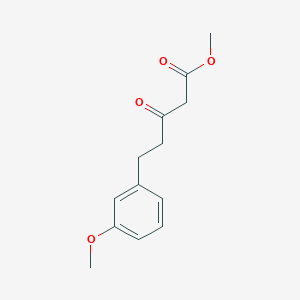

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)

![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)

![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)